molecular formula C20H13Br B13025338 2-Bromo-6-phenylanthracene

2-Bromo-6-phenylanthracene

Cat. No.: B13025338
M. Wt: 333.2 g/mol
InChI Key: QKYWPSWONIRJGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylanthracene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is carried out in a mixture of solvents, including toluene, ethanol, and water, under an inert atmosphere at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

2-Bromo-6-phenylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-phenylanthracene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and suitability for specific applications, such as in the development of advanced organic materials and electronic devices.

Properties

Molecular Formula

C20H13Br

Molecular Weight

333.2 g/mol

IUPAC Name

2-bromo-6-phenylanthracene

InChI

InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H

InChI Key

QKYWPSWONIRJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br

Origin of Product

United States

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